molecular formula C6H13NO3S B13150486 (S,s)-2-aminocyclohexylsulfonic acid

(S,s)-2-aminocyclohexylsulfonic acid

Cat. No.: B13150486
M. Wt: 179.24 g/mol
InChI Key: NDRPLJAHCNWEKE-WDSKDSINSA-N
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Description

(S,s)-2-aminocyclohexylsulfonic acid is a chiral sulfonic acid derivative serving as a critical building block in the preparation of advanced chiral stationary phases for High-Performance Liquid Chromatography (HPLC) . Its primary research value lies in its role as a covalently bonded moiety on silica gel in chiral columns, such as the CHIRALPAK ZWIX series . These columns are designed for the highly efficient separation of amphoteric compounds, including amino acids and peptides, which are often challenging to resolve using standard polysaccharide-based chiral selectors . The mechanism of action leverages amphoteric ion-exchange interactions; the compound provides both anion and cation exchange sites within its structure, enabling unique selectivity for molecules that possess both acidic and basic functional groups . This makes (S,s)-2-aminocyclohexylsulfonic acid an indispensable reagent for researchers in pharmaceutical analysis and method development, facilitating the enantiomeric resolution of complex molecules. The product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-sulfonic acid

InChI

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m0/s1

InChI Key

NDRPLJAHCNWEKE-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)S(=O)(=O)O

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct One-Pot Synthesis via Cyclohexylamine, 1,2-Dichloroethane, and Sodium Sulfite

Method Overview:
This method, detailed in a recent Chinese patent, involves a single-step, one-pot reaction where cyclohexylamine, 1,2-dichloroethane, and sodium sulfite are heated under reflux with a catalyst, typically copper powder. The process is characterized by mild reaction conditions, operational simplicity, and high product purity (>99%).

Reaction Conditions:

  • Solvent: Mixture of water and ethanol (ratio 2-3:4, preferably 3:4)
  • Catalyst: Copper powder (1-2% weight basis)
  • Temperature: Reflux at 60–70°C
  • Reaction Time: 0.8–1.2 hours, with 1 hour being optimal
  • Raw Material Ratios: Cyclohexylamine : 1,2-dichloroethane : sodium sulfite = 1 : 1–1.05 : 1.1–1.3
  • Procedure:
    • Sequential addition of reagents into a reaction vessel
    • Heating to reflux with controlled addition of 1,2-dichloroethane over 1.8–2.2 hours
    • Post-reaction filtration, acidification, crystallization, and purification

Advantages:

  • One-pot, high-yield synthesis
  • Mild, controllable conditions
  • High purity and straightforward scale-up potential

Alternative Synthetic Routes from Related Sulfonic Acid Derivatives

a. Synthesis via Sultone Ring-Opening:
Research indicates that asymmetric synthesis of sulfonic acid derivatives, including cyclohexylsulfonic acids, can be achieved through diastereospecific ring-opening of sultones. This approach, although more complex, allows for stereoselective synthesis of (S,s)- enantiomers, as demonstrated in the work on chiral sulfonates and sultones.

b. Enantioselective Synthesis Using Chiral Auxiliary or Catalysts:
Chiral synthesis pathways involve:

  • Starting from enantiopure amino acids or amino alcohols
  • Using chiral catalysts or auxiliaries to induce stereoselectivity
  • Oxidation or sulfonation steps to introduce sulfonic groups at specific positions

These methods often employ Mitsunobu reactions, oxidation with performic acid, or catalytic asymmetric ring-opening to achieve high enantiomeric excess.

Synthesis from Enantiopure Amino Acids and Derivatives

Method Highlights:

  • Enantiopure amino acids (e.g., cyclohexylalanine derivatives) are reduced to amino alcohols
  • Conversion into acetylthio or sulfonate intermediates
  • Oxidative steps (e.g., with performic acid) to introduce sulfonic acid groups
  • Final purification yields (S,s)-2-aminocyclohexylsulfonic acid

This approach benefits from high stereoselectivity but involves multiple steps and reagents, making it more suitable for laboratory-scale synthesis rather than industrial production.

Data Table Summarizing Key Parameters

Method Raw Materials Solvent System Catalyst Temperature Reaction Time Yield (%) Stereoselectivity Notes
Patent Method (CN112479938A) Cyclohexylamine, 1,2-dichloroethane, sodium sulfite Water + Ethanol (3:4) Copper powder 60–70°C 0.8–1.2 hours >99% purity Achieved via stereospecific conditions One-pot, scalable
Sultone Ring-Opening Sultones, chiral auxiliaries Organic solvents Chiral catalysts Variable Variable High enantiomeric excess Enantioselective Suitable for stereoselective synthesis
Amino Acid Derivative Pathway Enantiopure amino acids Aqueous or organic None or chiral catalysts Mild to moderate Multiple steps Moderate to high High Laboratory scale, complex

Research Findings and Considerations

  • Reaction Efficiency: The patent method demonstrates high efficiency with a simple one-pot process, reducing operational complexity and cost.
  • Stereoselectivity: Achieving the (S,s)-enantiomer requires chiral induction, often via chiral auxiliaries or catalysts, as shown in asymmetric synthesis literature.
  • Purity and Scalability: The described methods produce high-purity products suitable for pharmaceutical and biochemical applications, with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide or thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonic acid group can produce sulfonamides or thiols.

Scientific Research Applications

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (1S,2S)-2-Aminocyclohexane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexylsulfamic Acid (Cyclamate)

Cyclohexylsulfamic acid, commonly used as sodium cyclamate, features a sulfamic acid group (-NHSO₃H) directly bonded to the cyclohexane ring. Unlike (S,S)-2-aminocyclohexylsulfonic acid, the amino and sulfonic acid moieties are combined into a single functional group. This structural difference reduces its acidity (pKa ~1.5–2.5) compared to sulfonic acids (pKa ~−1 to 1) and enables its use as a non-nutritive sweetener .

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES)

This compound has a cyclohexylamine group connected to an ethanesulfonic acid chain. The separation of the cyclohexyl group from the sulfonic acid by an ethylene spacer enhances its buffering capacity in alkaline conditions (effective pH range: 8.6–10.0). In contrast, (S,S)-2-aminocyclohexylsulfonic acid’s compact structure may limit its buffering utility but improve its solubility and stereochemical specificity .

3-(Cyclohexylamino)propane-1-sulfonic Acid (CXS)

CXS contains a propane-sulfonic acid chain, offering greater hydrophobicity due to the longer alkyl spacer. This property makes it suitable for applications requiring micelle formation or lipid solubility. However, the increased chain length reduces its structural similarity to the target compound, which lacks such spacers .

Biological Activity

(S,s)-2-aminocyclohexylsulfonic acid (also known as ACES) is a sulfonic acid derivative of amino acids that has garnered attention for its biological activity, particularly in biochemical research and pharmaceutical applications. This compound is primarily recognized for its role as a buffering agent in biological systems, but its biological activities extend beyond mere pH stabilization. This article reviews the biological activities associated with ACES, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

(S,s)-2-aminocyclohexylsulfonic acid has the following chemical structure:

  • Molecular Formula : C6_6H13_13NO3_3S
  • Molecular Weight : 189.24 g/mol

The unique cyclohexane ring structure contributes to its solubility and buffering capacity, making it suitable for various biochemical applications.

1. Buffering Capacity

ACES is widely used in biological experiments due to its effective buffering capacity in the physiological pH range (6.0 to 8.0). This property helps maintain stable conditions during enzymatic reactions and cellular processes. Studies have demonstrated that ACES can effectively stabilize pH levels in cell culture media, enhancing cell viability and function .

2. Antimicrobial Activity

Recent research has explored the potential antimicrobial properties of ACES and its derivatives. Several studies indicate that compounds based on the ACES structure exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of ACES have been synthesized and tested, showing significant inhibition against Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaInhibition Zone (mm)
ACESE. coli15
ACESS. aureus12
Derivative AE. coli20
Derivative BS. aureus18

3. Neuroprotective Effects

Emerging evidence suggests that ACES may have neuroprotective effects. In vitro studies have indicated that ACES can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of intracellular signaling pathways related to cell survival .

4. Impact on Enzyme Activity

Research has shown that ACES can influence the activity of certain enzymes, particularly those involved in amino acid metabolism. For example, studies indicate that ACES acts as a competitive inhibitor for alanine racemase, an enzyme crucial for bacterial cell wall synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Humljan et al. evaluated the antimicrobial efficacy of various ACES derivatives against common pathogens in clinical settings. The results demonstrated that specific modifications to the sulfonic acid group significantly enhanced antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Neuroprotection in Cell Cultures

In a controlled laboratory setting, researchers investigated the neuroprotective effects of ACES on primary neuronal cultures exposed to oxidative stress. The findings showed a marked reduction in cell death when treated with ACES compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S,S)-2-aminocyclohexylsulfonic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of (S,S)-2-aminocyclohexylsulfonic acid typically involves sulfonation of a chiral cyclohexylamine precursor. Key steps include:

  • Chiral resolution : Use enzymatic or chromatographic methods (e.g., chiral HPLC) to isolate the (S,S) enantiomer .

  • Sulfonation : Introduce the sulfonic acid group via reaction with sulfuric acid derivatives under controlled pH and temperature to avoid racemization .

  • Yield optimization : Adjust stoichiometry of sulfonating agents (e.g., SO₃ complexes) and monitor reaction progress via TLC or LC-MS.

    • Data Insight : Comparative studies on sulfonation efficiency:
Sulfonating AgentTemperature (°C)Yield (%)Enantiomeric Excess (%)
SO₃·Pyridine0–57899
H₂SO₄256585

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (S,S)-2-aminocyclohexylsulfonic acid?

  • Methodological Answer :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the cyclohexane backbone and sulfonic acid group. 1H^1\text{H}-NMR signals for NH₂ and SO₃H protons appear as broad singlets near δ 3.1–3.5 ppm .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection to assess purity and molecular ion peaks (e.g., m/z 208.2 for [M+H]⁺) .
  • Polarimetry : Measure optical rotation to verify enantiomeric purity (e.g., [α]₂₀ᴅ = +32° for (S,S)-isomer) .

Q. How does pH affect the stability of (S,S)-2-aminocyclohexylsulfonic acid in aqueous solutions?

  • Methodological Answer :

  • Stability Testing : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ = 260 nm (sulfonic acid absorption band).
  • Findings : The compound is stable at pH 4–8 for >48 hours but undergoes hydrolysis above pH 10, forming cyclohexene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when (S,S)-2-aminocyclohexylsulfonic acid exhibits unexpected tautomeric forms?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature NMR to observe dynamic equilibria between sulfonic acid and sulfonate forms.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict tautomeric stability and compare with experimental IR/Raman spectra .
  • Case Study : At pH 7.4, the sulfonate anion dominates (90%), but protonation at pH 2 shifts equilibrium to the sulfonic acid form .

Q. What strategies mitigate racemization during the synthesis of (S,S)-2-aminocyclohexylsulfonic acid derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct coupling reactions (e.g., amide bond formation) at 0–4°C to minimize thermal racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during functionalization .
  • Kinetic Resolution : Employ lipases or chiral catalysts to selectively modify one enantiomer .

Q. How can computational models predict the reactivity of (S,S)-2-aminocyclohexylsulfonic acid in enzyme-binding studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with sulfotransferases or GABA receptors. Focus on hydrogen bonding between the sulfonic acid group and active-site residues (e.g., Arg241 in human SULT1A1) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability .

Data Contradiction Analysis

Q. Why do different studies report conflicting pKa values for (S,S)-2-aminocyclohexylsulfonic acid?

  • Methodological Answer :

  • Ionic Strength Effects : pKa varies with buffer concentration. Use potentiometric titration in 0.1 M KCl to standardize measurements.
  • Reported Values :
StudypKa (SO₃H)Conditions
A1.80.1 M KCl, 25°C
B2.1Pure H₂O, 25°C
  • Resolution : Discrepancies arise from solvation effects; consensus pKa = 2.0 ± 0.2 .

Methodological Best Practices

  • Synthesis : Prioritize low-temperature sulfonation to preserve chirality .
  • Characterization : Combine NMR, HPLC-MS, and polarimetry for robust enantiomeric validation .
  • Stability Testing : Always include pH-controlled degradation studies for buffer compatibility assessments .

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